molecular formula C18H19NO2 B15058974 (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B15058974
M. Wt: 281.3 g/mol
InChI Key: CQRXHZGVLBPRSO-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is a pyrrolidine-based compound featuring a phenyl group and a 2-methoxyphenyl substituent on the pyrrolidine ring. The ortho-methoxy substitution on the phenyl ring distinguishes it from analogs with para- or meta-substituents.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[2-(2-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19NO2/c1-21-17-12-6-5-10-15(17)16-11-7-13-19(16)18(20)14-8-3-2-4-9-14/h2-6,8-10,12,16H,7,11,13H2,1H3

InChI Key

CQRXHZGVLBPRSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred at 40°C for 4 hours, followed by extraction with ethyl acetate .

Chemical Reactions Analysis

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding carboxylic acid derivative .

Scientific Research Applications

(2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone Applications

This compound is a synthetic organic molecule with a pyrrolidine ring, a methanone functional group, and aromatic moieties. The presence of methoxyphenyl and phenyl groups gives it potential biological activity and chemical reactivity.

Applications in Scientific Research

*2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone has potential applications in pharmaceutical development and chemical research.

Pharmaceutical Development
This compound can serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

Chemical Research
The compound can be used in synthetic organic chemistry.

Ongoing Research

Research into the specific biological activities of this compound is ongoing, with a focus on its mechanism of action and therapeutic potential. Interaction studies are crucial for understanding how this compound interacts with biological targets, using techniques such as X-ray crystallography . These studies will provide insights into the compound's mechanism of action and therapeutic potential.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
1-(2-Methoxyphenyl)-N-methylpyrrolePyrrole ring, methoxy groupKnown for neuroprotective effects
3-(4-Methylphenyl)-pyrrolidinePyrrolidine ring, methyl substitutionExhibits analgesic properties
4-(4-Fluorophenyl)-pyrrolidin-1-oneFluorinated phenyl groupPotential antitumor activity

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Methoxy Groups

(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 69433-27-8) shares the same molecular formula (C₁₈H₁₉NO₂) as the target compound but differs in the methoxy group position (para instead of ortho). Such positional changes can significantly alter binding affinities in receptor-ligand interactions, as seen in related systems .

Property Ortho-Methoxy (Target) Para-Methoxy
Molecular Formula C₁₈H₁₉NO₂ C₁₈H₁₉NO₂
Substituent Position 2-Methoxyphenyl 4-Methoxyphenyl
Electronic Effects Steric hindrance Enhanced resonance
Potential Solubility Moderate Higher

Heterocyclic vs. Aromatic Substituents

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) replaces the 2-methoxyphenyl group with a 2-methylpyridin-3-yl moiety. The pyridine ring introduces a basic nitrogen, which may increase water solubility at physiological pH and alter pharmacokinetic properties. This substitution could enhance interactions with metal ions or polar residues in enzymatic binding pockets compared to the purely aromatic methoxy-substituted analog .

Amino-Functionalized Analogs

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0) features amino and dimethylamino groups on the phenyl ring. The molecular formula (C₁₃H₁₉N₃O) reflects a lower molecular weight than the target compound, suggesting reduced steric bulk and faster metabolic clearance .

Indole-Based Structural Variants

RCS-4-OpTo (CAS 1345966-78-0), a (2-methoxyphenyl)(indol-3-yl)methanone, replaces the pyrrolidine ring with an indole scaffold. Indole derivatives often exhibit enhanced π-π stacking interactions in biological systems, which could be leveraged in drug design .

Research Implications

Structural modifications in this compound class influence:

  • Bioactivity: Pyridine or amino substitutions may enhance receptor affinity, as seen in dual orexin receptor antagonists .
  • Metabolic Stability : Bulkier substituents (e.g., tert-butyldimethylsilyl in ) could prolong half-life by resisting enzymatic degradation .
  • Crystallinity: Enaminone derivatives (–6) exhibit planar conjugated systems, aiding crystallization and structural characterization, which is critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound (2-(2-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone , a synthetic organic molecule, features a pyrrolidine ring and methanone functional group attached to aromatic moieties. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

This compound consists of:

  • A methoxyphenyl group
  • A pyrrolidine moiety
  • A phenyl methanone group

These components contribute to its lipophilicity and potential interactions with biological targets.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

  • Refluxing in Methanol : This method involves heating the components in methanol to facilitate the formation of the desired compound.
  • Nucleophilic Addition Reactions : Utilizing pyrrole derivatives and phenolic compounds to create the pyrrolidine structure.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, which can be summarized as follows:

Biological ActivityDescription
Antimicrobial Exhibits activity against various Gram-positive and Gram-negative bacteria.
Antifungal Demonstrates inhibitory effects on fungal strains such as Candida albicans.
Antitumor Shows potential in inhibiting cancer cell proliferation through mechanisms involving tubulin polymerization.

Case Studies

  • Antimicrobial Activity :
    • In vitro tests demonstrated that derivatives of pyrrolidine, including this compound, inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antitumor Activity :
    • Research on similar pyrrole derivatives indicated that they could disrupt tubulin polymerization, a critical process in cancer cell division. The study found that these compounds could lead to apoptosis in cancer cells by interfering with microtubule dynamics .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in biological systems:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Binding Affinity : The presence of the methoxy and phenyl groups enhances its binding affinity to target proteins, potentially leading to therapeutic effects.

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